molecular formula C16H16N4O2S B14970059 1,1'-(3-ethyl-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone

1,1'-(3-ethyl-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone

Cat. No.: B14970059
M. Wt: 328.4 g/mol
InChI Key: CFPRGAAKBZNNPA-UHFFFAOYSA-N
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Description

1-{7-ACETYL-3-ETHYL-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, forming a unique scaffold that exhibits a wide range of biological activities. The presence of both triazole and thiadiazine moieties in its structure makes it a valuable compound in medicinal chemistry and drug design .

Preparation Methods

The synthesis of 1-{7-ACETYL-3-ETHYL-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, α-tosyloxy ketones, ethyl bromoacetate, hydrazonoyl halides, α-chloroacetylacetone, and propargyl bromide in the presence of heteropolyacids under conventional heating conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-{7-ACETYL-3-ETHYL-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been extensively studied for its diverse pharmacological activities. It exhibits anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. It has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, bacterial and viral infections, and inflammatory conditions . Additionally, it serves as a valuable synthetic intermediate in the development of new biologically active molecules.

Mechanism of Action

The mechanism of action of 1-{7-ACETYL-3-ETHYL-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a potent pharmacophore. It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar compounds to 1-{7-ACETYL-3-ETHYL-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE include other triazolothiadiazines, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines, 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines, and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines . These compounds share similar structural features but may exhibit different biological activities and pharmacological profiles. The unique combination of triazole and thiadiazine rings in 1-{7-ACETYL-3-ETHYL-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE contributes to its distinct pharmacological properties.

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

1-(5-acetyl-3-ethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone

InChI

InChI=1S/C16H16N4O2S/c1-4-13-17-18-16-20(13)19(11(3)22)14(15(23-16)10(2)21)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3

InChI Key

CFPRGAAKBZNNPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

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